1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one

Description

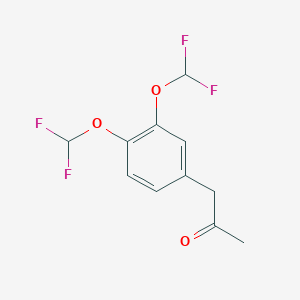

1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one (acetone) backbone attached to a phenyl ring substituted with two difluoromethoxy (–O–CF₂H) groups at the 3- and 4-positions. Its CAS registry number is 1806434-29-6, and its molecular formula is C₁₁H₁₀F₄O₃, with a molar mass of 266.19 g/mol .

The difluoromethoxy substituents enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for drug intermediate synthesis.

Properties

Molecular Formula |

C11H10F4O3 |

|---|---|

Molecular Weight |

266.19 g/mol |

IUPAC Name |

1-[3,4-bis(difluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10F4O3/c1-6(16)4-7-2-3-8(17-10(12)13)9(5-7)18-11(14)15/h2-3,5,10-11H,4H2,1H3 |

InChI Key |

FXFQRLIGMXCRDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)OC(F)F)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one typically involves organic synthesis techniques. One common method includes the reaction of 3,4-difluoromethoxybenzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2,3-Bis(difluoromethoxy)phenyl)propan-2-one

1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one

1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one

- Structure : Combines a difluoromethoxy group (2-position) and a trifluoromethyl (–CF₃) group (6-position).

- Molecular Formula : C₁₁H₉F₅O₂; molar mass = 268.18 g/mol .

- Significance : The –CF₃ group introduces additional steric bulk and electronic effects, which could influence binding in biological systems.

Analogs with Halogen or Trifluoromethyl Substituents

1-(3-(Trifluoromethyl)phenyl)propan-2-one

1,3-Bis(4-bromophenyl)-2-propanone

- Structure : Two bromine atoms at the 4-positions of phenyl rings.

- Molecular Formula : C₁₅H₁₂Br₂O; molar mass = 376.07 g/mol .

- Significance : Bromine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), unlike fluorine, which is less reactive in such contexts.

Non-Fluorinated Analogs

1-(3,4-Bis(benzyloxy)phenyl)propan-2-one

- Structure : Benzyloxy (–O–CH₂C₆H₅) groups at 3- and 4-positions.

- Synthesis : Produced via Fe-mediated reduction of a nitro precursor, yielding an 83% isolated product .

- Significance : The benzyloxy groups are bulkier and more lipophilic than difluoromethoxy, impacting solubility and synthetic utility.

Data Table: Comparative Analysis

Research Findings and Implications

- Electronic Effects : Difluoromethoxy groups (–O–CF₂H) provide moderate electron withdrawal compared to –CF₃, balancing reactivity and stability in synthetic applications.

- Synthetic Flexibility: Brominated analogs (e.g., 1,3-bis(4-bromophenyl)-2-propanone) are valuable in cross-coupling reactions, whereas fluorinated analogs are more suited for electrophilic substitutions .

Biological Activity

1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features difluoromethoxy substituents, which are known to enhance the pharmacological properties of organic molecules. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHFO

- Molecular Weight : 292.20 g/mol

- IUPAC Name : this compound

The presence of difluoromethoxy groups is significant as they can influence the compound's lipophilicity and metabolic stability, potentially leading to enhanced biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The difluoromethoxy groups enhance binding affinity and selectivity towards these targets, contributing to its pharmacological effects .

Potency and Efficacy

Research indicates that compounds with similar structures exhibit varying degrees of potency. For instance, studies have shown that 4-difluoromethoxy compounds can be significantly more potent than their methoxy counterparts, with potency improvements ranging from 2 to 14 times .

Case Study: PDE4 Inhibition

A notable study explored the structure-activity relationship (SAR) of various difluoromethoxy compounds, revealing that certain derivatives demonstrated IC values in the nanomolar range (e.g., IC = 26 nM for some ketones). This suggests a strong potential for therapeutic applications, particularly in conditions where PDE4 inhibition is beneficial, such as asthma and chronic obstructive pulmonary disease (COPD) .

Toxicity and Safety Profile

While the therapeutic potential is promising, understanding the toxicity profile is crucial. Preliminary assessments indicate that the compound may interact with various biological pathways; however, detailed toxicological studies are required to fully elucidate its safety profile .

Research Findings Summary

Applications in Drug Discovery

Given its promising biological activity, this compound is being explored as a lead compound in drug discovery. Its mechanism of action suggests potential therapeutic applications in treating inflammatory diseases and possibly other conditions influenced by enzyme modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.